molecular formula C21H21NO3 B11044447 2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde

2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde

Cat. No.: B11044447
M. Wt: 335.4 g/mol
InChI Key: JDUTVJZAENDOSB-UHFFFAOYSA-N
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Description

2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde is a complex organic compound that features a quinoline moiety linked to a benzaldehyde group through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the methoxy group and finally the benzaldehyde moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

    Benzaldehyde derivatives: Compounds with the benzaldehyde moiety but different substituents.

Uniqueness

2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde is unique due to its specific combination of the quinoline and benzaldehyde groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(1-acetyl-2,2-dimethylquinolin-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C21H21NO3/c1-15(24)22-19-10-6-5-9-18(19)17(12-21(22,2)3)14-25-20-11-7-4-8-16(20)13-23/h4-13H,14H2,1-3H3

InChI Key

JDUTVJZAENDOSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)COC3=CC=CC=C3C=O

Origin of Product

United States

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